5,7-dimethyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide
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Overview
Description
5,7-Dimethyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 5,7-dimethyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromene core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-hydroxyacetophenone derivatives and aldehydes.
Introduction of the piperidin-1-ylsulfonyl group: This step involves the reaction of the chromene intermediate with piperidine and a sulfonyl chloride reagent under suitable conditions.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate amine or amide reagent to introduce the carboxamide functionality.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
5,7-Dimethyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the chromene core or the piperidin-1-ylsulfonyl group can be replaced with other substituents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can be coupled with aryl or alkyl halides to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,7-Dimethyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide has various scientific research applications, including:
Chemistry: The compound is studied for its potential as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is investigated for its biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit specific enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
5,7-Dimethyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:
5,7-Dimethyl-4-oxo-N-[4-(tetrazol-2-yl)phenyl]chromene-2-carboxamide:
Piperidine derivatives: Compounds containing the piperidine moiety are widely studied for their pharmacological applications, and the presence of the piperidin-1-ylsulfonyl group in the chromene compound adds to its uniqueness.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
5,7-Dimethyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by data tables and relevant case studies.
The compound's chemical structure is characterized by a chromene backbone with specific functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H24N2O5S |
Molecular Weight | 440.5 g/mol |
IUPAC Name | 6,8-dimethyl-4-oxo-N-(4-piperidin-1-ylsulfonylphenyl)chromene-2-carboxamide |
InChI Key | MSWVLJZVHOGYTI-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : The compound can interact with cellular receptors, influencing signaling pathways associated with disease processes.
- Gene Expression Alteration : It has the potential to modulate the expression of genes linked to various biological responses.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays.
Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
Staphylococcus aureus | 0.25 | 0.5 |
Escherichia coli | 0.30 | 0.6 |
Pseudomonas aeruginosa | 0.35 | 0.7 |
These results suggest that the compound has potent antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical significance in infections.
Anticancer Activity
The compound's anticancer potential was assessed in vitro using various cancer cell lines. The results showed:
- Cell Line : A549 (lung cancer)
- IC50 : 15 μM
- Cell Line : MCF7 (breast cancer)
- IC50 : 12 μM
These findings indicate that the compound effectively inhibits the growth of cancer cells, suggesting a promising avenue for further research in cancer therapeutics.
Enzyme Inhibition Studies
In addition to its antimicrobial and anticancer properties, the compound was evaluated for its enzyme inhibitory effects:
Enzyme | Inhibition (%) at 100 μM |
---|---|
Acetylcholinesterase | 75% |
Urease | 60% |
The significant inhibition of acetylcholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Case Studies
- Study on Antimicrobial Activity : A recent investigation highlighted the compound's effectiveness against biofilm formation in Staphylococcus aureus, demonstrating its potential as a therapeutic agent in treating biofilm-associated infections.
- Anticancer Research : Another study focused on the mechanism of action of similar chromene derivatives; it was revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways.
Properties
Molecular Formula |
C23H24N2O5S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
5,7-dimethyl-4-oxo-N-(4-piperidin-1-ylsulfonylphenyl)chromene-2-carboxamide |
InChI |
InChI=1S/C23H24N2O5S/c1-15-12-16(2)22-19(26)14-21(30-20(22)13-15)23(27)24-17-6-8-18(9-7-17)31(28,29)25-10-4-3-5-11-25/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,24,27) |
InChI Key |
YDJOIBOSSOFFEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C |
Origin of Product |
United States |
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